Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate
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Overview
Description
Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of pyridine and is characterized by the presence of a methyl ester group and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate typically involves the reaction of 1-methyl-2-oxo-1,2-dihydropyridine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone moiety to a fully saturated pyridine ring.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce fully saturated pyridine derivatives.
Scientific Research Applications
Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate can be compared with other similar compounds, such as:
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: This compound has a similar structure but differs in the position of the ester group.
1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid: This compound contains a boronic acid group instead of the ester group.
2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridine: This compound has a phenyl group attached to the pyridine ring, providing different chemical properties.
Biological Activity
Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
The presence of the dihydropyridine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Receptor Modulation : The compound has been shown to interact with G-protein coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, potentially affecting pathways related to glucose metabolism and lipid synthesis.
Antioxidant Properties
This compound has demonstrated antioxidant activity. This property is crucial for reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Neuroprotective Effects
Studies have indicated that this compound may exert neuroprotective effects. It appears to modulate neurotransmitter levels, potentially enhancing cognitive function and providing protection against neurodegenerative diseases such as Alzheimer's.
Anti-inflammatory Activity
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory conditions.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antioxidant | Reduces oxidative stress in neuronal cells | |
Neuroprotective | Enhances cognitive function in animal models | |
Anti-inflammatory | Inhibits cytokine production |
Case Study: Neuroprotective Effects
In a study involving murine models, this compound was administered to assess its impact on cognitive decline. Results indicated a significant improvement in memory retention and a reduction in markers associated with neurodegeneration (e.g., amyloid-beta levels) after treatment over four weeks .
Case Study: Anti-inflammatory Properties
A separate study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a marked decrease in the secretion of TNF-alpha and IL-6 cytokines, suggesting its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 2-(1-methyl-2-oxopyridin-4-yl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-7(10(13)14-3)8-4-5-11(2)9(12)6-8/h4-7H,1-3H3 |
InChI Key |
MJFTYLIYOVJMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)N(C=C1)C)C(=O)OC |
Origin of Product |
United States |
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